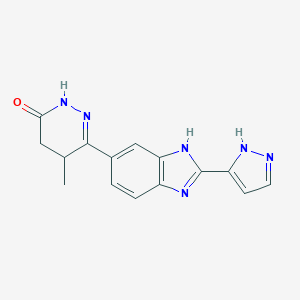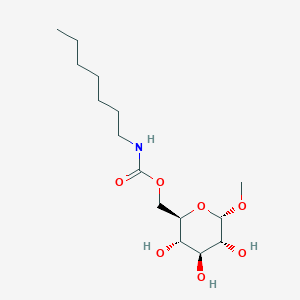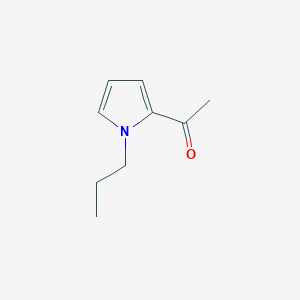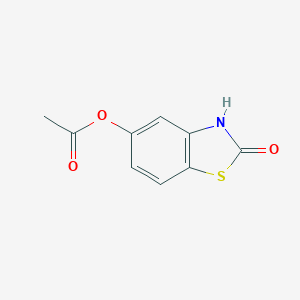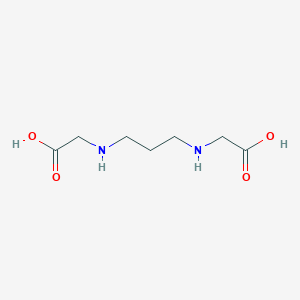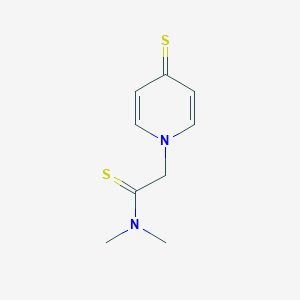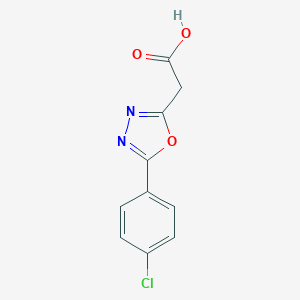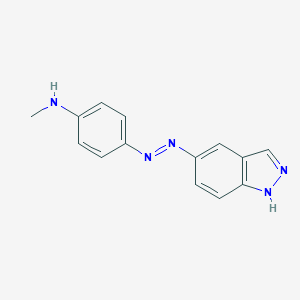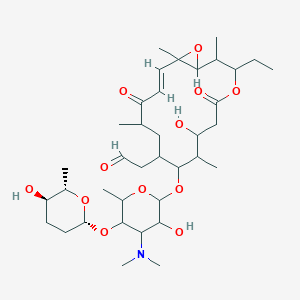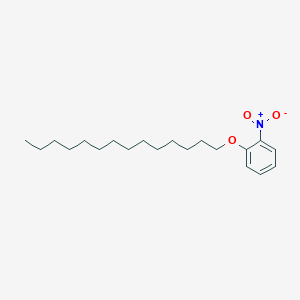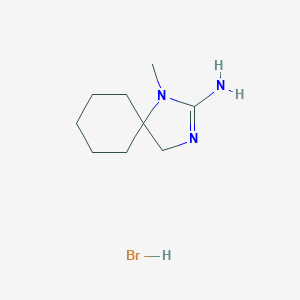
2-Imino-1-methyl-1,3-diazaspiro(4.5)decane hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-1-methyl-1,3-diazaspiro(4.5)decane hydrobromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as spirotramine and is a spirocyclic tertiary amine. Spirotramine has been shown to have a number of interesting properties that make it a promising candidate for further study.
作用機序
The mechanism of action of spirotramine is not fully understood, but it is believed to involve the inhibition of muscarinic acetylcholine receptors. These receptors are involved in a variety of neurological processes, including learning and memory. By inhibiting these receptors, spirotramine may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
Spirotramine has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscarinic acetylcholine receptors, spirotramine has also been shown to have an effect on dopamine receptors. This makes spirotramine a potential candidate for the treatment of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of spirotramine is its high affinity for muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in neurological processes. However, one of the limitations of spirotramine is its complex synthesis, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on spirotramine. One area of research is the development of more efficient synthesis methods, which could make it easier to obtain spirotramine in larger quantities. Another area of research is the development of derivatives of spirotramine, which could have improved properties for specific applications. Finally, further research is needed to fully understand the mechanism of action of spirotramine and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of spirotramine is a complex process that involves several steps. The starting material for the synthesis is 1,3-diaminopropane, which is reacted with methyl acrylate to form a diester intermediate. This intermediate is then subjected to a ring-closing metathesis reaction to form the spirocyclic structure. The resulting compound is then hydrolyzed to form the hydrobromide salt of spirotramine.
科学的研究の応用
Spirotramine has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience. Spirotramine has been shown to have a high affinity for muscarinic acetylcholine receptors, which are involved in a variety of neurological processes. This makes spirotramine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
124779-44-8 |
|---|---|
分子式 |
C9H18BrN3 |
分子量 |
248.16 g/mol |
IUPAC名 |
1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-amine;hydrobromide |
InChI |
InChI=1S/C9H17N3.BrH/c1-12-8(10)11-7-9(12)5-3-2-4-6-9;/h2-7H2,1H3,(H2,10,11);1H |
InChIキー |
WVCFXDZRRLPJJL-UHFFFAOYSA-N |
SMILES |
CN1C(=NCC12CCCCC2)N.Br |
正規SMILES |
CN1C(=NCC12CCCCC2)N.Br |
その他のCAS番号 |
124779-44-8 |
同義語 |
TT 20-86 TT-20-86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



